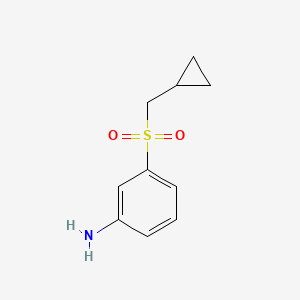

3-(Cyclopropylmethanesulfonyl)aniline

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(cyclopropylmethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-9-2-1-3-10(6-9)14(12,13)7-8-4-5-8/h1-3,6,8H,4-5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWYOJMXTOBNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742973 | |

| Record name | 3-(Cyclopropylmethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375068-78-2 | |

| Record name | 3-(Cyclopropylmethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sulfonylation via Sulfonyl Chlorides and Cyclopropyl Alcohols

A common industrially viable method involves reacting cyclopropylmethanesulfonyl chloride with an appropriate aniline or substituted aniline under basic conditions. The sulfonyl chloride is typically prepared by chlorination of cyclopropylmethanesulfonic acid or via oxidation of cyclopropylmethanethiol derivatives.

- Reaction conditions: The reaction is performed in anhydrous solvents like dichloromethane or toluene, with bases such as triethylamine or pyridine to neutralize the generated HCl.

- Catalysts/Additives: Potassium iodide or sodium iodide can be added to enhance alkylation efficiency when alkyl bromides or sulfonates are used as alkylating agents.

- Workup: After reaction completion, aqueous extraction and organic solvent removal yield the sulfonylated aniline derivative, which can be isolated as free base or hydrochloride salt for purification.

This method is highlighted in European patent EP0659735A1, which details sulfonate preparation by reacting cycloalkyl alcohols with substituted sulfonyl chlorides in the presence of a base, followed by extraction and purification steps.

One-Pot Catalytic Hydrogenation and Aminoalkylation

A more modern and efficient approach involves a one-pot catalytic hydrogenation of nitro-substituted aromatic precursors followed by aminoalkylation with cyclopropylaldehyde. This method avoids the use of expensive reagents like sodium triacetoxyborohydride or metal zinc powder, which have drawbacks such as high cost, low yield, or difficult post-processing.

- Raw materials: Nitro-substituted aromatic esters or acids, cyclopropylaldehyde.

- Catalyst: Platinum on carbon (Pt/C) or other hydrogenation catalysts.

- Acid: Trifluoroacetic acid or other suitable acids to facilitate the reaction.

- Solvent: Methanol or other alcohols.

- Reaction conditions: Hydrogen pressure around 1.0 MPa, temperature about 40°C, reaction time ~12 hours.

- Outcome: Simultaneous reduction of nitro group to amine and alkylation of the amino group with cyclopropylmethyl moiety.

- Yield: High yields reported, typically above 90%, with high purity after simple filtration and solvent removal.

This method is described in Chinese patent CN114591192B and US patent US11407710B2, emphasizing its industrial applicability due to clean production, low cost, and simplified post-treatment.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sulfonylation with Sulfonyl Chloride | Cyclopropylmethanesulfonyl chloride, base, anhydrous solvent | Straightforward, scalable, well-established | Requires sulfonyl chloride prep, moisture sensitive | 70-85 (typical) | >95 (after purification) |

| One-pot Catalytic Hydrogenation & Aminoalkylation | Nitro-aromatic ester, cyclopropylaldehyde, Pt/C, acid, H2, methanol | High yield, clean, low cost, simple operation | Requires hydrogenation setup, catalyst handling | 90-95 | >98 |

| Alkylation with Bromomethyl Cyclopropane | Bromomethyl cyclopropane, substituted aniline, base | Direct N-alkylation | Long reaction time, low yield, expensive reagents | ~49 | Moderate |

Detailed Research Findings and Notes

- The one-pot hydrogenation method reduces the number of steps by combining nitro reduction and alkylation, minimizing impurities and simplifying purification.

- Use of catalytic hydrogenation avoids metal waste and expensive reducing agents, making it environmentally and economically favorable.

- The sulfonyl chloride route is classical but requires careful handling of reactive intermediates and moisture exclusion.

- Reaction parameters such as molar ratios, catalyst loading, and acid concentration critically affect yield and purity. For example, molar ratios of aromatic precursor to cyclopropylaldehyde between 1:0.5 to 1:3 and catalyst loadings of 0.1-5% by mass are typical.

- Post-reaction workup usually involves filtration to remove catalyst, solvent evaporation, and extraction to isolate the product as free base or salt.

- Analytical techniques such as 1H-NMR, HPLC, and mass spectrometry confirm the structure and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopropylmethanesulfonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

3-(Cyclopropylmethanesulfonyl)aniline serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural characteristics allow for the development of new drugs with improved efficacy and selectivity. The sulfonyl group can act as a bioisostere, influencing the compound's interactions with biological targets.

Preliminary studies indicate that this compound may possess notable biological activities, including:

- Antimicrobial Properties : Investigations suggest that this compound exhibits antimicrobial activity against several pathogens. For example, it has shown effectiveness against multidrug-resistant strains of bacteria.

| Pathogen | MIC (μM) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Mycobacterium tuberculosis | 0.03 |

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis |

| A549 (Lung Cancer) | 3.5 | Inhibits proliferation |

| HeLa (Cervical Cancer) | 4.0 | Cell cycle arrest |

Organic Synthesis

The compound's reactivity due to the sulfonyl group allows it to participate in various nucleophilic substitution reactions, which are essential in organic synthesis. This characteristic makes it a valuable intermediate for creating more complex molecules.

Wirkmechanismus

The mechanism of action of 3-(Cyclopropylmethanesulfonyl)aniline involves its interaction with specific molecular targets. The cyclopropylmethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

3-(Cyclopropylsulfonyl)aniline (CID 83853062)

- Molecular Formula: C₉H₁₁NO₂S (MW: 209.25 g/mol).

- Impact: Reduced steric bulk compared to the cyclopropylmethyl variant.

3-(Methylsulfonyl)aniline (CAS 35216-39-8)

- Molecular Formula: C₇H₉NO₂S (MW: 187.21 g/mol).

- Key Difference : A methyl group replaces the cyclopropylmethyl substituent.

- Impact :

4-Methanesulfonyl-N-(3-phenylpropyl)aniline (Compound 3p)

- Molecular Formula: C₁₆H₁₉NO₂S (MW: 289.39 g/mol).

- Key Difference: A methanesulfonyl group at position 4 and a 3-phenylpropylamino group.

- Impact :

3-(3-Aminophenylsulfonyl)aniline

- Molecular Formula : C₁₂H₁₂N₂O₂S (MW: 248.30 g/mol).

- Key Difference: A second amino group on the sulfonyl-linked benzene ring.

Physicochemical and Structural Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP (Predicted) | Notable Properties |

|---|---|---|---|---|---|

| 3-(Cyclopropylmethanesulfonyl)aniline | C₁₀H₁₃NO₂S | 235.29 | Cyclopropylmethyl (-CH₂-C₃H₅) | ~2.8 | High lipophilicity, steric bulk |

| 3-(Cyclopropylsulfonyl)aniline | C₉H₁₁NO₂S | 209.25 | Cyclopropyl (-C₃H₅) | ~2.1 | Moderate solubility, compact structure |

| 3-(Methylsulfonyl)aniline | C₇H₉NO₂S | 187.21 | Methyl (-CH₃) | ~1.5 | Low steric hindrance, polar |

| 4-Methanesulfonyl-N-(3-phenylpropyl)aniline | C₁₆H₁₉NO₂S | 289.39 | 3-Phenylpropylamino | ~3.5 | High hydrophobicity, extended substituent |

| 3-(3-Aminophenylsulfonyl)aniline | C₁₂H₁₂N₂O₂S | 248.30 | 3-Aminophenyl | ~1.9 | Planar sulfonyl-aryl geometry, dual -NH₂ |

Discussion of Key Findings

- Steric Effects : The cyclopropylmethyl group in this compound introduces greater steric hindrance compared to methyl or unsubstituted cyclopropyl analogs. This may reduce enzymatic degradation but limit access to sterically sensitive binding pockets .

- Synthetic Accessibility : Compounds like 4-Methanesulfonyl-N-(3-phenylpropyl)aniline (synthesized via Cu(OTf)₂-mediated coupling) suggest that transition metal catalysis is viable for sulfonamide derivatives, though cyclopropyl groups may require specialized conditions .

Notes

- Availability : Several analogs, including this compound, are listed as discontinued by suppliers like CymitQuimica, highlighting procurement challenges .

- Research Gaps : Crystallographic and thermodynamic data (e.g., melting points, solubility curves) for this compound remain unreported, warranting further study.

Biologische Aktivität

3-(Cyclopropylmethanesulfonyl)aniline, with the CAS number 1375068-78-2, is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO2S, and it features a cyclopropyl group attached to a methanesulfonyl moiety linked to an aniline structure. This unique configuration contributes to its biological properties, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that the methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activity and influencing cellular signaling pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological responses.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial Properties | Exhibits potential antimicrobial effects against various bacterial strains. |

| Anticancer Activity | Preliminary data suggest cytotoxic effects on cancer cell lines. |

| Anti-inflammatory Effects | May reduce inflammation in specific models, indicating potential therapeutic use. |

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity, with IC50 values suggesting effectiveness at low concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest in the G2/M phase.

- Antimicrobial Efficacy : In vitro tests showed that the compound demonstrated activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing promising potential as a lead compound for antibiotic development.

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests a possible role in managing inflammatory diseases.

Q & A

Basic Question: What experimental strategies are recommended for synthesizing 3-(Cyclopropylmethanesulfonyl)aniline with high purity?

Methodological Answer:

A practical synthesis route involves sulfonylation of aniline derivatives using cyclopropylmethanesulfonyl chloride under controlled conditions. Key steps include:

- Reagent Preparation : Use freshly distilled cyclopropylmethanesulfonyl chloride to avoid side reactions.

- Reaction Optimization : Conduct the reaction in anhydrous dichloromethane or THF at 0–5°C with a tertiary amine (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm using -NMR (e.g., δ ~7.3–6.8 ppm for aromatic protons, δ ~3.1 ppm for sulfonyl-adjacent CH) .

Advanced Question: How can density functional theory (DFT) guide the analysis of this compound’s electronic properties?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) can predict:

- Electron Density Distribution : Identify electron-rich regions (e.g., sulfonyl oxygen, amino group) for nucleophilic/electrophilic reactivity.

- HOMO-LUMO Gaps : Calculate energy gaps (~4–6 eV for similar sulfonamides) to correlate with stability and charge-transfer interactions .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation effects on reactivity in polar solvents like DMSO . Validate results with experimental UV-Vis spectra (λ ~270–290 nm for aromatic systems) .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Collect data using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Refine structures with SHELXL, reporting unit cell parameters (e.g., monoclinic P2/c space group) and hydrogen-bonding networks .

- Vibrational Spectroscopy : Assign FT-IR peaks (e.g., S=O stretch at ~1150–1300 cm, N-H bend at ~1600 cm) and compare with computed spectra from DFT .

- Mass Spectrometry : Use ESI-MS in positive ion mode to confirm molecular weight (expected [M+H] ~242.3 Da) and fragmentation patterns (e.g., loss of cyclopropylmethyl group) .

Advanced Question: How can contradictions in reported crystallographic data for sulfonamide derivatives be resolved?

Methodological Answer:

Discrepancies in unit cell parameters or bond angles may arise from:

- Crystallization Conditions : Variations in solvent polarity or temperature can alter packing. Repeat crystallization in standardized conditions (e.g., 298 K, ethanol/water) .

- Data Collection Protocols : Ensure consistent absorption correction (e.g., multi-scan SADABS) and refine structures using full-matrix least-squares on F. Report R-factors (e.g., R < 0.05 for high-quality data) .

- Thermal Motion Artifacts : Apply anisotropic displacement parameters during refinement to account for dynamic disorder in flexible groups (e.g., cyclopropyl ring) .

Advanced Question: What mechanistic insights explain the stability of this compound under acidic or oxidative conditions?

Methodological Answer:

- Degradation Pathways : Perform accelerated stability testing (40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS, identifying products like 3-aminophenyl sulfonic acid (m/z ~172) under acidic hydrolysis .

- Computational Studies : Use DFT to calculate activation energies for sulfonyl group hydrolysis. Compare with experimental Arrhenius plots (E ~60–80 kJ/mol for similar sulfonamides) .

- Radical Stability : Evaluate oxidative resistance using DPPH assays. The cyclopropyl group’s strain may enhance radical scavenging, delaying degradation .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with activated carbon or vermiculite. Avoid water to prevent sulfonic acid formation .

- Waste Disposal : Collect waste in sealed containers labeled for halogenated organic compounds. Incinerate at >1000°C with scrubbers to prevent SO emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.